

Improving the success rate of co-crystallization of Ag85 with inhibitors.

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Technical Support Center: Co-crystallization of Ag85 with Inhibitors

Welcome to the technical support center for the co-crystallization of the Antigen 85 (Ag85) complex (Ag85A, Ag85B, and Ag85C) with inhibitors. This resource is designed for researchers, scientists, and drug development professionals to improve the success rate of obtaining high-quality co-crystals for structural studies.

Frequently Asked Questions (FAQs)

Q1: What is the Ag85 complex and why is it a target for drug development?

The Antigen 85 complex is a family of three essential mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis.[1][2][3] These enzymes are crucial for the biosynthesis of the mycobacterial cell wall, specifically in the formation of trehalose dimycolate (TDM or "cord factor") and the mycolation of arabinogalactan.[1][3] As the cell wall is vital for the survival and pathogenicity of the bacteria, inhibiting the Ag85 complex is a promising strategy for developing new anti-tuberculosis drugs.[2]

Q2: What are the known inhibitors of the Ag85 complex?

Several inhibitors of the Ag85 complex have been identified through both computational and experimental methods. These include:



- Ebselen and its derivatives: These are covalent, allosteric inhibitors that modify a conserved cysteine residue (Cys209 in Ag85C) near the active site.[4][5][6]
- Substrate analogs: Molecules like 6-azido-6-deoxytrehalose (ADT) mimic the natural substrates of Ag85 enzymes and competitively inhibit their function.[7]
- Computationally predicted inhibitors: A number of compounds, including selamectin, imatinib, and eltrombopag, have been identified through in silico screening as potential inhibitors with high binding affinities.[8]
- Other small molecules: Diethyl phosphate has been co-crystallized with Ag85C, acting as a serine-reactive covalent inhibitor.[1][7]

Q3: What are the main challenges in co-crystallizing Ag85 with inhibitors?

Researchers may encounter several challenges, including:

- Protein aggregation: Ag85 proteins, particularly at the high concentrations required for crystallization, have a tendency to aggregate.
- Inhibitor solubility: Many small molecule inhibitors have low solubility in aqueous buffers used for crystallization, leading to precipitation.
- Obtaining diffraction-quality crystals: Initial crystal hits may be small, poorly ordered, or diffract weakly.
- Differences between Ag85 isoforms: The three isoforms (A, B, and C) have high sequence identity in the active site but differ in other regions, which can affect their crystallization behavior and interaction with inhibitors.[1][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the co-crystallization of Ag85 with inhibitors.

Problem 1: Protein Aggregation or Precipitation

Symptoms:



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- The protein solution becomes cloudy or forms visible precipitate upon concentration or addition of the inhibitor.
- Crystallization drops show amorphous precipitate instead of clear solutions or crystals.

Possible Causes and Solutions:



Cause	Recommended Solution	
High Protein Concentration	Start with a lower protein concentration (e.g., 4-5 mg/mL) and gradually increase it. A typical starting range is 5-25 mg/mL, but this is highly protein-dependent.	
Buffer Conditions	Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and solubility. Screen different salts (e.g., NaCl, KCl) and ionic strengths.	
Presence of Aggregates in Stock	Before setting up crystallization trials, centrifuge the protein-inhibitor complex at high speed (e.g., 14,000 xg for 10-15 minutes at 4°C) to remove any pre-existing aggregates.	
Inhibitor-Induced Aggregation	If the inhibitor is dissolved in an organic solvent like DMSO, add it to the protein solution slowly while gently mixing to avoid localized high concentrations that can cause precipitation. Ensure the final concentration of the organic solvent is low (typically <5%).	
Disulfide Bond Formation	If the Ag85 isoform has surface-exposed cysteines, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer to prevent intermolecular disulfide bonds.	
Hydrophobic Interactions	Include additives that can reduce non-specific hydrophobic interactions, such as low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS) or small amounts of glycerol (5-10%).	

Problem 2: No Crystals or Only Clear Drops

Symptoms:



• Crystallization drops remain clear after an extended period, indicating the solution is undersaturated.

Possible Causes and Solutions:

Cause	Recommended Solution	
Protein Concentration Too Low	Increase the protein concentration in increments. A pre-crystallization test (PCT) can help determine an appropriate starting concentration range.	
Precipitant Concentration Too Low	Use a broader range of precipitant concentrations in your screening. If using a commercial screen, you can create a finer grid around the promising but clear conditions.	
Suboptimal pH	Screen a wider range of pH values. The optimal pH for crystallization may differ from the optimal pH for protein stability.	
Need for Nucleation Sites	Try seeding techniques. Microseeding or macroseeding with crushed crystals from a previous, less successful experiment can promote nucleation.	
Incorrect Temperature	Set up crystallization trials at different temperatures (e.g., 4°C and 20°C) as temperature can significantly affect protein solubility and crystal growth.	

Problem 3: Poor Crystal Quality (Small, Twinned, or Poor Diffraction)

Symptoms:

• Crystals are too small for X-ray diffraction, appear as clusters of multiple crystals, or diffract weakly.



Possible Causes and Solutions:

Cause	Recommended Solution	
Rapid Nucleation and Growth	Lower the protein and/or precipitant concentration to slow down the crystallization process. Varying the drop ratio (protein:precipitant) can also fine-tune the equilibration rate.	
Suboptimal Growth Conditions	Perform additive screening around the initial hit condition. Small molecules, salts, or detergents can sometimes improve crystal packing and diffraction quality.	
Crystal Dehydration	Controlled dehydration of the crystal can sometimes improve diffraction. This can be achieved by briefly exposing the crystal to a solution with a higher precipitant concentration or to air.[9]	
Presence of Flexible Regions	If the protein has known flexible loops, consider protein engineering to remove or mutate these regions to create a more rigid molecule that is more amenable to crystallization.	
Cryo-Cooling Issues	Optimize the cryoprotectant solution to prevent ice formation during flash-cooling, which can damage the crystal lattice and degrade diffraction.	

Experimental Protocols Protocol 1: Purification of Recombinant Ag85B

This protocol is adapted from methods for purifying recombinant mycobacterial proteins.

1. Expression:

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- Clone the Ag85B gene into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag).
- Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the bacterial culture in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-22°C) overnight to improve protein solubility.
- 2. Lysis and Initial Purification:
- · Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 5 mM β-mercaptoethanol).
- · Lyse the cells by sonication on ice.
- Centrifuge the lysate at high speed to pellet the cell debris.
- 3. Immobilized Metal Affinity Chromatography (IMAC):
- Load the clarified supernatant onto a Ni-NTA or other suitable IMAC resin.
- Wash the column with the lysis buffer to remove unbound proteins.
- Elute the His-tagged Ag85B protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).
- 4. Tag Cleavage and Further Purification (Optional but Recommended):
- If a cleavable tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., TEV or Thrombin) and add the protease.
- Perform a second IMAC step (reverse IMAC) to remove the cleaved tag and the tagged protease. The flow-through will contain the purified Ag85B.
- 5. Size-Exclusion Chromatography (SEC):
- As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step is crucial for removing any remaining aggregates and ensuring a homogenous protein sample for crystallization.
- Analyze the fractions by SDS-PAGE to confirm purity.



6. Concentration and Storage:

- Pool the fractions containing pure, monomeric Ag85B and concentrate the protein to the desired concentration for crystallization (typically 5-25 mg/mL).
- Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Co-crystallization of Ag85C with Ebselen using Hanging Drop Vapor Diffusion

This protocol is based on reported successful co-crystallization conditions.[4]

- 1. Preparation of the Protein-Inhibitor Complex:
- Thaw an aliquot of purified Ag85C on ice.
- Prepare a stock solution of ebselen in DMSO (e.g., 10-40 mM).
- Add the ebselen stock solution to the Ag85C protein solution to achieve a final protein concentration of approximately 4.0-5.1 mg/mL and a protein-to-inhibitor molar ratio of 1:1.1.
 [4]
- Incubate the mixture on ice for at least 15 minutes to allow for complex formation.[4]
- Centrifuge the complex at high speed for 10-15 minutes at 4°C to remove any precipitate.
- 2. Setting up the Crystallization Plate:
- Use a 24-well or 96-well crystallization plate.
- Pipette the reservoir solution into the wells. A successful condition for the Ag85C-ebselen complex is 0.1 M sodium acetate trihydrate, pH 4.5, and 25% (w/v) polyethylene glycol 3350.
 [9] For an adamantyl ebselen derivative, a successful condition was 0.1 M BIS-TRIS pH 5.5, and 25% w/v polyethylene glycol 3,350.[4]
- Pipette a small volume (e.g., 1 μ L) of the protein-inhibitor complex onto a siliconized glass coverslip.
- Pipette an equal volume (1 μ L) of the reservoir solution into the protein drop.
- Invert the coverslip over the reservoir and seal it with vacuum grease to create a hanging drop.
- 3. Incubation and Crystal Monitoring:
- Incubate the plate at a constant temperature (e.g., 16°C or 20°C).[4]



 Monitor the drops periodically under a microscope for crystal growth over several days to weeks.

Quantitative Data Summary

The following tables summarize the quantitative data for successful co-crystallization experiments with Ag85C and its inhibitors. Data for Ag85A and Ag85B with inhibitors are less commonly reported in detail.

Table 1: Co-crystallization Conditions for Ag85C with Ebselen and Derivatives

Parameter	Ag85C with Ebselen	Ag85C with Azido Ebselen	Ag85C with Adamantyl Ebselen
Protein Concentration	5.1 mg/mL[9]	4.2 mg/mL[4]	4.0 mg/mL[4]
Inhibitor Stock	10 mM in DMSO[9]	10 mM in DMSO[4]	40 mM in DMSO[4]
Protein:Inhibitor Ratio	1:1.1 (molar)[4]	1:1.1 (molar)[4]	1:1.1 (molar)[4]
Precipitant Solution	0.1 M NaOAc pH 4.5, 25% PEG 3350[9]	0.1 M NH4OAc, 0.05 M HEPES pH 7.5, 12.5% PEG 3350[4]	0.1 M BIS-TRIS pH 5.5, 25% PEG 3350[4]
Crystallization Method	Hanging Drop Vapor Diffusion[9]	Hanging Drop Vapor Diffusion[4]	Hanging Drop Vapor Diffusion[4]
Temperature	Not specified	16°C[4]	16°C[4]
Incubation Time	Not specified	1 week[4]	4 days[4]

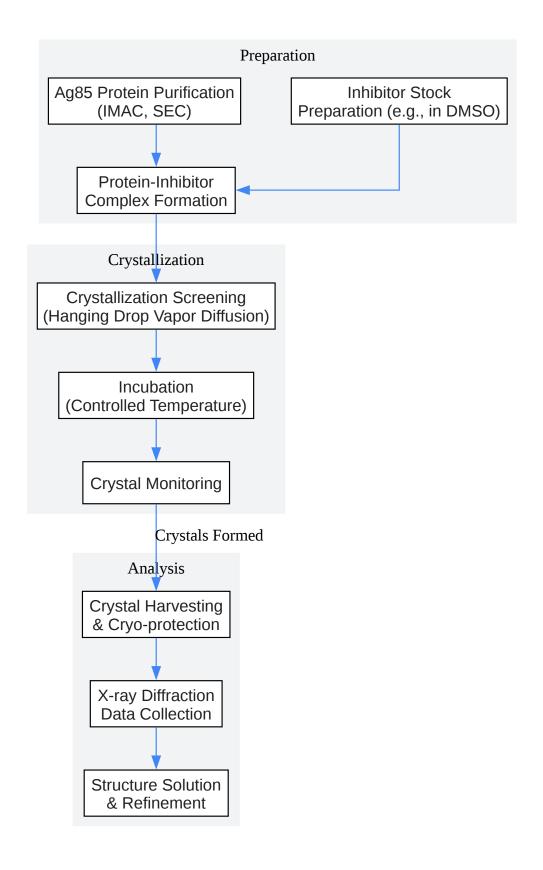
Table 2: Co-crystallization Conditions for Ag85C with Other Compounds



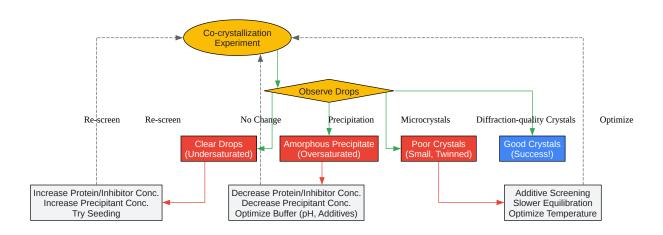
Parameter	Ag85C with Iodoacetamide	Ag85C with p- chloromercuribenzoic acid
Protein Concentration	5.5 mg/mL[9]	6.2 mg/mL[9]
Ligand Concentration	50 mM[9]	1.4-fold molar excess[9]
Precipitant Solution	0.2 M Li2SO4, 0.1 M Bis-Tris pH 5.5, 25% PEG 3350[9]	0.1 M NaOAc pH 4.5, 25% PEG 3350[9]
Crystallization Method	Hanging Drop Vapor Diffusion[9]	Hanging Drop Vapor Diffusion[9]
Temperature	Room Temperature (incubation)[9]	Not specified
Incubation Time	Not specified	Not specified

Visualizations Experimental Workflow for Co-crystallization











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